molecular formula C20H28 B1329849 Biadamantylidene CAS No. 30541-56-1

Biadamantylidene

Cat. No. B1329849
CAS RN: 30541-56-1
M. Wt: 268.4 g/mol
InChI Key: KRDXURLKZNAXAQ-UHFFFAOYSA-N
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Description

Biadamantylidene is a compound characterized by a unique molecular structure that includes a twisted double bond. The degree of twist in the double bond can significantly influence the compound's electronic properties and reactivity. For instance, trans-2,2'-bi(1-phenyladamantylidene) (1-Ph) is a derivative of biadamantylidene that exhibits a 23.2 degrees twisted double bond, which is more distorted than its parent compound, 2,2'-biadamantylidene (1-H), and its ethyl-substituted derivative (1-Et) .

Synthesis Analysis

The synthesis of biadamantylidene derivatives can be achieved through various methods, including the Grignard coupling reaction. In the case of 1-Ph, the Grignard coupling of 2,2-dibromo-1-phenyladamantane was utilized to produce the compound with its significantly twisted double bond .

Molecular Structure Analysis

Single-crystal X-ray analysis has been employed to determine the molecular structure of biadamantylidene derivatives. This analysis revealed the extent of the twist in the double bond of 1-Ph, which has implications for its electronic properties, such as a higher HOMO energy level as indicated by cyclic voltammetry .

Chemical Reactions Analysis

Biadamantylidene and its derivatives undergo various chemical reactions. For example, 1-Ph reacts with bromine to yield an intramolecular Friedel-Crafts alkylation product, whereas other derivatives like 1-H and 1-Me produce different products such as a bridged bromonium ion and a rearranged product, respectively . Additionally, biadamantylidene reacts with singlet oxygen in the presence of dyes to form dioxetane and epoxide, with the product distribution influenced by the choice of dye and solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of biadamantylidene derivatives are closely related to their molecular structure. The twisted double bond in 1-Ph results in a lower oxidation potential compared to 1-H, as evidenced by electrochemical studies. The reaction with singlet oxygen demonstrates the compound's reactivity towards oxygen species, which is also affected by the presence of sensitizers and the solvent environment . The solvent nature, temperature, and pressure can also influence the rate of cycloaddition reactions involving biadamantylidene, as shown in the reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione .

Safety And Hazards

Biadamantylidene is associated with certain safety hazards. It has been assigned the hazard statement H302, indicating that it is harmful if swallowed .

Future Directions

While specific future directions for Biadamantylidene research are not available, advancements in the handling of large library sizes are enabling new research questions to be tackled in the field of chemical compounds .

properties

IUPAC Name

2-(2-adamantylidene)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXURLKZNAXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313090
Record name Adamantylideneadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biadamantylidene

CAS RN

30541-56-1
Record name Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantylideneadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of titanium trichloride (3.10 gm, 20.0 mmol) in 40 ml dry tetrahydrofuran was prepared under a nitrogen atmosphere, and powdered lighium aluminum hydride (380 mg, 10.0 mmol) was cautiously added. The resulting solution was stirred for one hour at room temperature to form the Ti(II) reagent, and a solution of adamantanone (1.50 gm, 10.0 mmol) in 10 ml dry Tetrahydrofuran was added. The reaction was refluxed for twelve hours, then poured into 50 ml 2 N aqueous hydrochloric acid. The solution was extracted several times with ether, and the ether extracts were combined, washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated by solvent removal at the rotary evaporator. The resulting residue was further pruified by chromatography over silica gel. Elution with haxane gave 1.15 gm (85% yield) adamantylideneadamantane, identified by its spectral properties (infra-red, mass spectrum, and nuclear magnetic resonance), and by its melting point: mp 185°-186°.
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Synthesis routes and methods II

Procedure details

Titanium trichloride, 7.9 g (51.3 mmol), was weighed into a round-bottomed flask in a glove bag under an argon atmosphere. Freshly distilled tetrahydrofuran (from LAH), 60 mL, was added quickly under argon flow. Care should be taken, as this addition can be exothermic. The purple suspension was stirred vigorously so as to break up the solid adhering to the walls of the flask. After 15 minutes, zinc dust, 5.2 g, was added all at once under argon with continued stirring. A moderate exotherm resulted in a reddish-brown mixture which did not contain black suspended solids. After 15 minutes stirring, the triethylamine, 11 mL, was added with exclusion of air. The mixture was then refluxed for 2 hours. A solution of 2-adamantanone, 3.0 g (20 mmol), and 2,2,2-trifluoroethyl-4-chloro-3-methoxybenzoate, 2.6 g (10 mmol) in dry THF, 30 mL, was added dropwise to the refluxing brown mixture over approximately 65 minutes. Reflux was continued overnight for 16 hours. The solvents were rotary evaporated from the cooled reaction mixture to yield a brown-black gum. This gum was triturated with hexanes, 100 mL, and ethyl acetate, 20 mL. The yellow-orange supernate was decanted and the trituration procedure was repeated. After 10 minutes of agitation, triethylamine and methanol, 5 mL each, were added. The gum began to stiffen and eventually became a lumpy solid. The solid was broken up and the supernate decanted. One final trituration was accomplished with 20% ethyl acetate-hexanes. The combined decanted supernates were rotary evaporated to a light yellow, semisolid paste. The mixture was treated with hot hexanes, 50 mL, and filtered warm to remove some insolubles. The residue obtained after rotary evaporation of the filtrate was applied to a 2.1×20 cm column of activity I aluminum oxide as a slurry in a small amount of warm hexanes. The column was eluted with hexanes to obtain adamantylidene adamantane. The elution was continued with 10% dichloromethane-hexanes to obtain an oil which contained two major mid Rf, UV-active components. The oil was taken up in a small amount of hot hexanes. A crystalline, colorless solid, weighing 0.71 g and having a melting point of 108°-112° C., precipitated out upon cooling.
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Synthesis routes and methods III

Procedure details

One (1) part of adamantanone was treated with 1.5 parts of TiCl3 and 4.5 parts Na. Titanium trichloride (2.314 grams, 15.0 mmol) was weighed into a 3-necked flask in an argon glove bag. The flask was cooled over ice, and 25 ml of dry 1,4-dioxane was added with stirring. Small (about 5 mm) chunks of Na metal were added (1.035 grams, 45.0 mmol). The mixture refluxed with stirring under an argon blanket for 45 minutes. No sodium particles were visible. The adamantanone (1.502 grams, 10.0 mmol) was added to the mixture and reflux was continued for 23 additional hours. After cooling, 50 ml of hexanes was added. The product mixture was filtered through Florisil and the filter cake was washed with additional hexanes. NMR analysis of the recovered product revealed essentially pure dimer, with neither unreacted ketone nor byproduct alcohol detected. The dimer, olefin, adamantylideneadamantane was produced in 97% yield.
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1.502 g
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2.314 g
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25 mL
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Synthesis routes and methods IV

Procedure details

2-Chloro-5-(2,2,2-trifluoroethoxy-tricyclo[3.3.1.13,7 ]de-2-ylidenemethyl) anisole. Titanium trichloride, 7.9 g (51.3 mmol), was weighed into a round-bottomed flask in a glove bag under an argon atmosphere. Freshly distilled tetrahydrofuran (from LAH), 60 mL, was added quickly under argon flow. Care should be taken, as this addition can be exothermic. The purple suspension was stirred vigorously so as to break up the solid adhering to the walls of the flask. After 15 minutes, zinc dust, 5.2 g, was added all at once under argon with continued stirring. A moderate exotherm resulted in a reddish-brown mixture which did not contain black suspended solids. After 15 minutes stirring, the triethylamine, 11 mL, was added with exclusion of air. The mixture was then refluxed for 2 hours. A solution of 2-adamantanone, 3.0 g (20 mmol), and 2,2,2-trifluoroethyl-4-chloro-3-methoxybenzoate, 2.6 g (10 mmol) in dry THF, 30 mL, was added dropwise to the refluxing brown mixture over approximately 65 minutes. Reflux was continued overnight for 16 hours. The solvents were rotary evaporated from the cooled reaction mixture to yield a brown-black gum. This gum was triturated with hexanes, 100 mL, and ethyl acetate, 20 mL. The yellow-orange supernate was decanted and the trituration procedure was repeated. After 10 minutes of agitation, triethylamine and methanol, 5 mL each, were added. The gum began to stiffen and eventually became a lumpy solid. The solid was broken up and the supernate decanted. One final trituration was accomplished with 20% ethyl acetate-hexanes. The combined decanted supernates were rotary evaporated to a light yellow, semisolid pasta. The mixture was treated with hot hexanes, 50 mL, and filtered warm to remove some insolubles. The residue obtained after rotary evaporation of the filtrate was applied to a 2.1×20 cm column of activity I aluminum oxide as a slurry in a small amount of warm hexanes. The column was eluted with hexanes to obtain adamantylidene adamantane. The elution was continued with 10% dichloromethane-hexanes to obtain an oil which contained two major mid Rf, UV-active components. The oil was taken up in a small amount of hot hexanes. A crystalline, colorless solid, weighing 0.71 g and having a melting point of 108-124° C., precipitated out upon cooling.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
SF Nelsen, SJ Klein - Journal of physical organic chemistry, 1997 - Wiley Online Library
The addition of N‐methyltriazolinedione (M) to biadamantylidene (A) gives the [2+2] adduct P, but clearly does not proceed in one step beause an aminoaziridinium intermediate (I) can …
Number of citations: 9 onlinelibrary.wiley.com
T Okazaki, K Ogawa, T Kitagawa… - The Journal of Organic …, 2002 - ACS Publications
The Grignard coupling of 2,2-dibromo-1-phenyladamantane gave trans-2,2‘-bi(1-phenyladamantylidene) (1-Ph). Single-crystal X-ray analysis indicated that 1-Ph has a 23.2 twisted …
Number of citations: 9 pubs.acs.org
SF Nelsen, SJ Klein, DA Trieber… - The Journal of …, 1997 - ACS Publications
The order of E‘ and vIP for 4-eq-halogenated-biadamantylidene is F > Cl ≅ Br, and the 5-F-substituted compound is harder to ozidize than the 4-eq-F-substituted one. The former result …
Number of citations: 3 pubs.acs.org
CW Jefford, AF Boschung - Helvetica Chimica Acta, 1977 - Wiley Online Library
Singlet oxygen, generated chemically or photogenetically, reacts with biadamantylidene to give the corresponding dioxetane and epoxide only. When methylene blue (MB) or meso‐…
Number of citations: 68 onlinelibrary.wiley.com
SF Nelsen, DL Kapp - Journal of the American Chemical Society, 1985 - ACS Publications
… Aziridinium Imide Intermediates in the Reaction of Biadamantylidene with Triazoiinediones … olefins, but biadamantylidene 3 is as reactive. The activation parameters for1(R = …
Number of citations: 66 pubs.acs.org
VD Kiselev, DA Kornilov, OV Anikin, IA Sedov… - Russian Journal of …, 2017 - Springer
The effects of temperature, solvent nature, and high hydrostatic pressure on the rate of the reaction of biadamantylidene with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione have been …
Number of citations: 5 link.springer.com
IR Ramazanov, RN Kadikova, PZ Tat'yana… - Mendeleev …, 2016 - Elsevier
… In this work, we first inves tigated the reaction of [2,2']biadamantylidene with aluminum carbenoids in situ generated from trialkylaluminums and CH2I2. A comparison of the …
Number of citations: 9 www.sciencedirect.com
Y Sugihara, R Ohtsu, J Nakayama - Heterocycles, 2008 - cir.nii.ac.jp
Synthesis and Properties of S-Aminothiiranium Salts of anti- and syn-9,9’-Bibenzonorbornenylidenes and 2,2’-Biadamantylidene | CiNii Research … Synthesis and Properties of S-Aminothiiranium …
Number of citations: 3 cir.nii.ac.jp
SF Nelsen, DL Kapp, R Akaba… - Journal of the American …, 1986 - ACS Publications
… of 02 to biadamantylidene cation radical (I*+) to be 5600 M"1 s"1 at room temperature and for the cleavage of biadamantylidene … reported the oxygenation of biadamantylidene (1)to its …
Number of citations: 50 pubs.acs.org
W Ando, H Sonobe, T Akasaka - Tetrahedron letters, 1986 - Elsevier
… in photosensitized oxygenation of biadamantylidene thiirane (3). … (4), biadamantylidene dioxetane (z), and biadamantylidene oxirane (5) with a trace amount of biadamantylidene (z) …
Number of citations: 22 www.sciencedirect.com

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